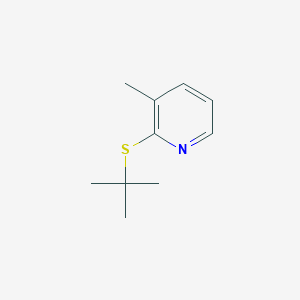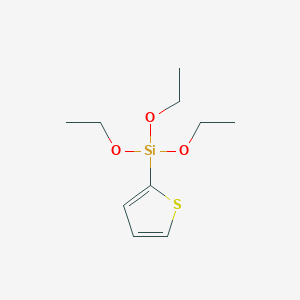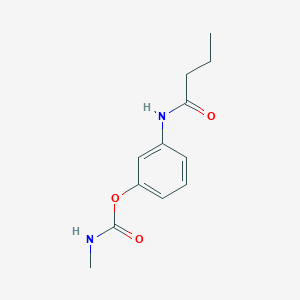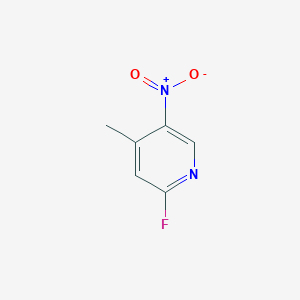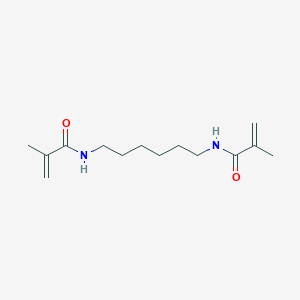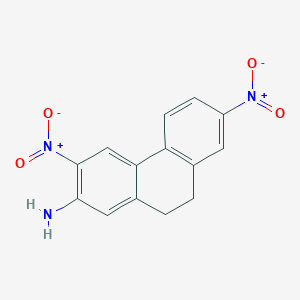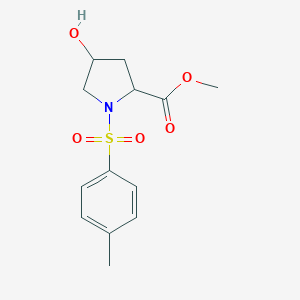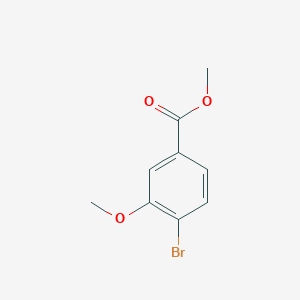
4-Bromo-3-metoxibenzoato de metilo
Descripción general
Descripción
Methyl 4-bromo-3-methoxybenzoate is a chemical compound that is part of a broader class of substances known as methoxybenzoates. These compounds have been extensively studied due to their various applications in fields such as pharmaceuticals, cosmetics, and organic synthesis. The methoxy and bromo substituents on the benzene ring influence the chemical and physical properties of these compounds, making them interesting subjects for research.
Synthesis Analysis
The synthesis of methyl 4-bromo-3-methoxybenzoate involves multiple steps, starting from simpler brominated compounds. For instance, a related compound, methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of 99.8% . Another related synthesis involved the condensation of methyl 4-bromobenzoate with iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-bromo-3-methoxybenzoate has been determined using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was analyzed, showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions .
Chemical Reactions Analysis
Methyl 4-bromo-3-methoxybenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, a structurally related compound, reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have also been investigated, demonstrating the reactivity of the methoxy and bromo substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoates, including methyl 4-bromo-3-methoxybenzoate, are influenced by their molecular structure. Thermochemical studies have been conducted to determine properties such as combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase . Quantum chemical calculations have been used to analyze molecular structures, vibrational frequencies, and other properties, providing insights into the behavior of these molecules [3, 10].
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Bromo-3-metoxibenzoato de metilo: es un valioso bloque de construcción en la síntesis orgánica. Se puede utilizar para introducir el grupo 4-bromo-3-metoxifenilo en moléculas más grandes. Este compuesto es particularmente útil en la síntesis de moléculas complejas debido a su grupo bromometilo reactivo, que puede sufrir transformaciones adicionales como reacciones de acoplamiento de Suzuki .
Química medicinal
En química medicinal, This compound sirve como precursor para la síntesis de varios productos farmacéuticos. Su estructura es susceptible a modificaciones que pueden conducir al desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas, especialmente en el campo de la oncología, donde los compuestos halogenados a menudo se exploran por sus propiedades anticancerígenas .
Ciencia de materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos. El átomo de bromo en This compound se puede utilizar para unirlo a las cadenas poliméricas, alterando las propiedades electrónicas del material, lo cual es esencial para crear dispositivos electrónicos orgánicos eficientes .
Catálisis
This compound: puede actuar como ligando en sistemas catalíticos. Su grupo metoxi puede coordinarse con centros metálicos, formando complejos que se utilizan como catalizadores en varias reacciones químicas, incluidas las reacciones de adición oxidativa y eliminación reductiva que son fundamentales en las reacciones de acoplamiento cruzado .
Investigación agroquímica
En la investigación agroquímica, los derivados de This compound se investigan por su posible uso como herbicidas o pesticidas. El átomo de bromo permite una fácil funcionalización, creando compuestos que pueden interactuar con los objetivos biológicos en las plagas y las malezas .
Químicos fotográficos
El contenido de bromo de This compound lo convierte en un candidato para su uso en la síntesis de productos químicos fotográficos. Los compuestos de bromo a menudo se utilizan en materiales sensibles a la luz debido a su capacidad para formar cristales de haluro de plata, que son integrales en los procesos fotográficos tradicionales .
Aditivos poliméricos
Como aditivo polimérico, This compound se puede incorporar a los polímeros para modificar sus propiedades físicas. Por ejemplo, se puede utilizar para aumentar la resistencia al fuego de un polímero introduciendo bromo, lo que ayuda a inhibir el proceso de combustión .
Industria de sabores y fragancias
Por último, This compound se puede utilizar en la industria de sabores y fragancias. Su estructura de metoxibenzoato es similar a los compuestos que tienen cualidades aromáticas, y se puede utilizar como intermedio en la síntesis de compuestos que imparten aromas o sabores particulares .
Safety and Hazards
“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?
A1: Methyl 4-bromo-3-methoxybenzoate serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where methyl 4-bromo-3-methoxybenzoate reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



